2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound seems to be a derivative of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole . These types of compounds are often synthesized for their potential antimycobacterial properties .
Synthesis Analysis
The synthesis of similar compounds involves designing, in silico ADMET prediction, and synthesizing novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .
Scientific Research Applications
Antitumor Activity
One of the significant applications of this compound is in antitumor research. A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of this compound and evaluated their potential antitumor activity against various human tumor cell lines. They found certain derivatives, including those similar to the specified compound, to show considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
In 2020, Mary et al. explored the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, including compounds structurally similar to the one . Their studies suggest potential applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Additionally, they investigated ligand-protein interactions, indicating potential biomedical applications (Mary et al., 2020).
Crystal Structure Analysis
The crystal structure of related compounds has been a subject of study, as indicated by Saravanan et al. (2016). Understanding the crystal structure is crucial for applications in material science and drug design (Saravanan et al., 2016).
Fluorescent Probes
Shao et al. (2011) demonstrated the use of similar compounds as efficient fluorescent probes for mercury ion detection, indicating its application in environmental monitoring and analytical chemistry (Shao et al., 2011).
Antibacterial Properties
Compounds structurally related to the specified compound have been studied for their antibacterial properties. Desai et al. (2008) synthesized and evaluated a series of related compounds for their activity against various bacteria, suggesting its potential in developing new antibacterial agents (Desai et al., 2008).
Synthesis of Novel Derivatives
Research by Azeez and Abdullah (2019) involved synthesizing novel derivatives of similar compounds, indicating the chemical versatility and potential for creating new molecules with varied applications (Azeez & Abdullah, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit inhibitory action against hiv-1 rt
Mode of Action
It’s worth noting that similar compounds have shown to exhibit uncompetitive inhibition mode . This suggests that the compound might bind to the enzyme-substrate complex, preventing the reaction from proceeding.
Biochemical Pathways
Given its potential inhibitory action against hiv-1 rt, it may affect the replication of hiv-1 by inhibiting the reverse transcription process .
Pharmacokinetics
The compound’s good thermal stability and electrochemical stability, as suggested by the research , might contribute to its bioavailability.
Result of Action
Similar compounds have shown significant inhibitory action against hiv-1 rt, suggesting potential antiviral effects .
Action Environment
The compound’s good thermal stability and electrochemical stability suggest that it might be stable under various environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS2/c1-12-2-7-15-16(10-12)27-18(22-15)23-17(25)11-26-19-21-8-9-24(19)14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZCWGXGMBNUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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